Ibrutinib metabolite M25
Description
Structure
3D Structure
Properties
CAS No. |
1839090-60-6 |
|---|---|
Molecular Formula |
C25H24N6O4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(4R)-4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(prop-2-enoylamino)pentanoic acid |
InChI |
InChI=1S/C25H24N6O4/c1-2-20(32)27-14-17(10-13-21(33)34)31-25-22(24(26)28-15-29-25)23(30-31)16-8-11-19(12-9-16)35-18-6-4-3-5-7-18/h2-9,11-12,15,17H,1,10,13-14H2,(H,27,32)(H,33,34)(H2,26,28,29)/t17-/m1/s1 |
InChI Key |
PBSUVSLBFFXSQM-QGZVFWFLSA-N |
Isomeric SMILES |
C=CC(=O)NC[C@@H](CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Canonical SMILES |
C=CC(=O)NCC(CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Origin of Product |
United States |
Elucidation of Metabolic Pathways and Enzymology for Ibrutinib Metabolite M25 Formation
Primary Biotransformation Pathways Leading to Ibrutinib (B1684441) Metabolite M25
The generation of metabolite M25 from ibrutinib is a multi-step process involving specific enzymatic reactions that alter the chemical structure of the parent compound.
One of the primary metabolic routes for ibrutinib involves the oxidative opening of its piperidine (B6355638) ring. nih.govnih.gov This biotransformation is followed by oxidation, which culminates in the formation of a carboxylic acid moiety, yielding the metabolite identified as M25 (PCI-45741). nih.govnih.govdrugbank.com This pathway is one of several major metabolic clearance mechanisms for ibrutinib, alongside hydroxylation of the phenyl group and epoxidation of the ethylene (B1197577) group on the acryloyl moiety. nih.govnih.govdrugbank.com The formation of M25, along with other metabolites like M34 (an alcohol metabolite also formed from piperidine ring opening), is a crucial step in the drug's extensive first-pass metabolism. nih.govfda.gov
Cytochrome P450 Enzyme System Involvement in Ibrutinib Metabolite M25 Production
The biotransformation of ibrutinib into its metabolites, including M25, is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily found in the liver.
Table 1: Correlation of this compound Formation with CYP3A Isoforms in Human Hepatocytes
| Parameter | Correlation with M25 Formation | Significance |
| CYP3A4 Protein Concentration | Strong Positive Correlation | Major role indicated nih.gov |
| CYP3A5 Protein Concentration | No significant association | Minor role indicated nih.gov |
Principal Role of CYP3A4 and CYP3A5 Isoforms
Interindividual Variability in this compound Formation and its Correlation with Hepatic Cytochrome P450 Activity
A hallmark of ibrutinib metabolism is the significant variability observed among individuals, which directly impacts the formation of metabolites like M25. This variation is largely attributable to differences in the activity of hepatic CYP enzymes.
The formation of ibrutinib metabolites, including M25, displays wide variation between different individuals. nih.gov This interindividual variability is strongly correlated with hepatic CYP3A activity. nih.govresearchgate.net Studies using single-donor human liver microsomes and hepatocytes have shown that the rate of M25 formation is highly correlated with CYP3A4 protein concentration. nih.gov
Table 2: Research Findings on Interindividual Variability in this compound Formation
| Finding | Correlating Factor | Implication |
| Wide variability in M25 formation between individuals nih.gov | Hepatic CYP3A Activity & CYP3A4 Protein Concentration nih.govresearchgate.net | Individuals will metabolize ibrutinib to M25 at different rates. |
| Moderate correlation between M25 formation and plasma 4β-HC/cholesterol ratio nih.govresearchgate.net | Plasma 4β-HC/cholesterol Ratio (CYP3A activity marker) | This endogenous biomarker may help predict an individual's capacity for ibrutinib metabolism. |
| High pharmacokinetic variability (CV 60-107%) in patients fda.gov | Interindividual differences in CYP3A-mediated metabolism nih.gov | Leads to significant differences in systemic exposure to ibrutinib and its metabolites. |
Analytical Methodologies for Quantitative Determination of Ibrutinib Metabolite M25
Development and Application of Liquid Chromatography-Mass Spectrometry Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the definitive technique for the analysis of drug metabolites in complex biological matrices. ipinnovative.comjetir.org Its high sensitivity and selectivity allow for the precise quantification of low-concentration analytes like M25.
Utilization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prominent method for the detection and quantification of ibrutinib (B1684441) and its metabolites. researchgate.net In studies involving human liver microsomes and primary human hepatocytes, LC-MS/MS was the chosen analytical platform to measure metabolites M37, M34, and M25. researchgate.netnih.gov
The general workflow for such an analysis involves several key steps. First, the biological sample, such as plasma or a microsomal incubation, undergoes preparation. A common technique is protein precipitation using a solvent like ice-cold acetonitrile (B52724), which may contain a deuterated internal standard (e.g., d5-ibrutinib) to ensure accuracy. nih.gov Following centrifugation to remove precipitated proteins, the supernatant is often evaporated and the residue reconstituted in a solution compatible with the mobile phase. nih.gov
Chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. mdpi.commdpi.com The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile), run in a gradient elution mode to effectively separate the parent drug from its various metabolites. ipinnovative.commdpi.com
Detection is performed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com This involves selecting specific precursor-to-product ion transitions for each analyte, which provides a high degree of specificity and sensitivity. For instance, while specific transitions for M25 are not detailed in the provided literature, a validated method for ibrutinib used the transition of m/z 441.2 → 55.01. innovareacademics.in A similar targeted approach would be necessary for the unambiguous detection of M25.
Table 1: Representative LC-MS/MS Parameters for Ibrutinib and Metabolite Analysis This table represents typical conditions for analyzing ibrutinib and its metabolites, as specific validated parameters for M25 are not fully detailed in the literature.
| Parameter | Description | Source |
| Instrumentation | Thermo TSQ Quantum Ultra triple quadrupole mass spectrometer coupled to a Thermo Accela HPLC system | researchgate.netnih.gov |
| Column | ACQUITY UPLC HSS T3 (2.1×50 mm, 1.8 μm) or equivalent C18 column | mdpi.com |
| Mobile Phase | A: Ammonium formate buffer (e.g., 10 mM) with 0.1% formic acidB: Acetonitrile | mdpi.com |
| Elution Mode | Gradient | ipinnovative.com |
| Sample Preparation | Protein precipitation with acetonitrile | nih.govmdpi.com |
| Internal Standard | Ibrutinib-d5 | nih.govmdpi.com |
| Detection Mode | Positive Ion Electrospray Ionization (ESI+) | mdpi.com |
| Monitoring | Multiple Reaction Monitoring (MRM) | mdpi.cominnovareacademics.in |
Challenges in Chromatographic Separation and Specific Detection of Ibrutinib Metabolite M25
Despite the power of LC-MS/MS, significant challenges exist in the specific detection and separation of M25. A notable issue reported in metabolic studies is the co-elution of interfering species. nih.gov Research involving the incubation of ibrutinib with human liver microsomes revealed the presence of multiple peaks in the MRM channel designated for M25. researchgate.netnih.gov
This chromatographic interference prevented the accurate quantification of M25, as the analytical method could not resolve the metabolite from other components that shared similar mass-to-charge ratios and retention times. nih.gov Consequently, in that specific study, M25 had to be excluded from the final quantitative analysis. researchgate.netnih.gov This highlights a critical challenge: the need for highly specific chromatographic methods that can separate structurally similar metabolites, which may be isomers or isobars, to ensure accurate detection. The complexity of the metabolic pathways of ibrutinib, which includes a piperidine (B6355638) ring opening pathway leading to M25, contributes to this analytical difficulty. europa.eu
Evaluation of Analytical Method Specificity, Sensitivity, and Robustness for Ibrutinib Metabolite Profiling
The validation of bioanalytical methods is essential to ensure that they are reliable and reproducible for their intended purpose. According to regulatory guidelines, method validation includes assessing parameters such as specificity, sensitivity, accuracy, precision, and robustness. innovareacademics.inijpsonline.com While specific validation data for M25 is limited due to the separation challenges, the parameters for methods developed for ibrutinib and its other metabolites provide a benchmark for the requirements of a robust assay. researchgate.net
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The challenge of multiple interfering peaks in the M25 channel indicates a lack of specificity in that particular method. nih.gov Achieving specificity would require optimizing the chromatographic conditions (e.g., column chemistry, mobile phase gradient, temperature) to achieve baseline separation. mdpi.com
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For ibrutinib, methods have demonstrated high sensitivity with LLOQs in the low ng/mL range, such as 0.45 µg/mL to 25 ng/mL depending on the specific method and instrumentation. ipinnovative.comijpsonline.com A validated method for M25 would need to demonstrate a clinically relevant LLOQ.
Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.com This is tested by slightly altering conditions like mobile phase composition, pH, and flow rate. mdpi.com For example, studies on ibrutinib analysis showed that variations in acetonitrile content and flow rate impacted retention time, which is an expected outcome that must be controlled and understood. mdpi.com
Table 2: Key Validation Parameters for Ibrutinib Analytical Methods This table summarizes typical validation results for methods quantifying ibrutinib, which serve as a reference for the required performance of an assay for its metabolites.
| Validation Parameter | Typical Acceptance Criteria (ICH/FDA) | Example Finding for Ibrutinib | Source |
| Linearity (r²) | ≥ 0.99 | > 0.999 | ipinnovative.com |
| Accuracy | 85-115% (80-120% at LLOQ) | 99.74–100.23% | researchgate.net |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8.5% | innovareacademics.in |
| LOD | Signal-to-Noise ≥ 3 | 0.64 µg/mL | researchgate.net |
| LOQ | Signal-to-Noise ≥ 10 | 1.95 µg/mL | researchgate.net |
| Robustness | %RSD of results should be low | Method unaffected by small changes in flow rate, mobile phase composition | mdpi.comnih.gov |
In Vitro Investigations of Ibrutinib Metabolite M25 Biotransformation
Formation Kinetics and Metabolic Rates in Human Liver Microsomal Preparations
In vitro studies using human liver microsomes (HLMs) are fundamental for characterizing the enzymatic processes involved in drug metabolism. For ibrutinib (B1684441), these studies have been pivotal in elucidating the formation kinetics of its metabolites, including M25.
Research involving incubations of ibrutinib with single-donor human liver microsomes has demonstrated that the formation of M25, along with other major metabolites like M37 and M34, varies considerably among individuals. nih.govresearchgate.net This inter-individual variability is strongly linked to the differences in CYP3A4 expression and activity in the liver. nih.gov
In a study where 5 µM of ibrutinib was incubated with HLM preparations from 20 different donors, the formation of M25 showed a positive correlation with CYP3A activity. researchgate.netresearchgate.net Preliminary experiments established that the formation of ibrutinib metabolites was linear with a liver microsomal protein concentration of 0.05 mg/mL for up to 20 minutes. nih.gov Subsequent incubations were conducted for 20 minutes under these conditions, supplemented with an NADPH-regenerating system to support the catalytic activity of CYP enzymes. nih.govresearchgate.net The reactions were terminated by adding ice-cold acetonitrile (B52724) containing an internal standard, preparing the samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
| Parameter | Value |
|---|---|
| Ibrutinib Concentration | 5 µM |
| HLM Donors | 20 |
| HLM Protein Concentration | 0.05 mg/mL |
| Incubation Time | 20 minutes |
| Temperature | 37°C |
| Buffer | 100 mM potassium phosphate (B84403) (pH 7.4) |
| Cofactor | NADPH-regenerating system |
Metabolite Production and Characterization in Primary Human Hepatocyte Cultures
Primary human hepatocytes are considered a more comprehensive in vitro model than liver microsomes because they contain the full complement of drug-metabolizing enzymes and transporters, offering a more physiologically relevant system. revvity.com
Studies using cryopreserved primary human hepatocytes from single donors have also been conducted to investigate the formation of M25. nih.govresearchgate.net In these experiments, hepatocytes were incubated in suspension with ibrutinib. For instance, hepatocytes from 15 individual donors were incubated with 5 µM ibrutinib for 15 minutes. nih.gov The formation of M25 was found to be linear throughout a 30-minute incubation period. nih.gov
| Parameter | Value |
|---|---|
| Ibrutinib Concentration | 5 µM |
| Hepatocyte Donors | 15 |
| Cell Density | 0.5 x 10⁶ viable cells/mL |
| Incubation Time | 15 minutes |
| Temperature | 37°C |
Correlation of Ibrutinib Metabolite M25 Formation with Endogenous Cytochrome P450 Biomarkers
To better predict in vivo metabolic activity from in vitro data, researchers often correlate the formation of drug metabolites with established biomarkers of specific enzyme activity. For CYP3A, which is the primary enzyme family responsible for ibrutinib metabolism, midazolam 1'-hydroxylation and the plasma 4β-hydroxycholesterol/cholesterol ratio are commonly used biomarkers. nih.govresearchgate.net
Midazolam is a well-established probe substrate for CYP3A activity, with its 1'-hydroxylation being a specific marker of this enzyme's function. researchgate.net In studies investigating ibrutinib metabolism, the rate of M25 formation in both human liver microsomes and primary human hepatocytes showed a strong positive correlation with midazolam 1'-hydroxylation activity. nih.govresearchgate.netsciprofiles.com This confirms that the formation of M25 is predominantly mediated by CYP3A enzymes and that the variability in its formation is directly linked to the functional variability of CYP3A in the liver. nih.gov
The plasma concentration of 4β-hydroxycholesterol, an oxidation product of cholesterol formed by CYP3A enzymes, normalized to the total cholesterol concentration, has emerged as a promising endogenous biomarker for hepatic CYP3A activity. nih.govresearchgate.net To assess its predictive utility for ibrutinib metabolism, researchers have examined the relationship between the plasma 4β-hydroxycholesterol/cholesterol ratio and the formation of M25 in hepatocytes from matched donors. nih.govresearchgate.net
A significant correlation was found between the formation of M25 in hepatocytes and the plasma 4β-hydroxycholesterol/cholesterol ratio in the corresponding donors. nih.govresearchgate.net When data from an infant donor was excluded due to the known developmental changes in CYP enzyme expression, the Spearman correlation coefficient (r) for the relationship between M25 formation and the plasma 4β-hydroxycholesterol/cholesterol ratio in the remaining 14 non-infant donors was 0.67. nih.govresearchgate.netsciprofiles.com This indicates a positive association and suggests that this endogenous biomarker may have clinical utility in predicting an individual's capacity to metabolize ibrutinib to M25. nih.gov
| Biomarker | In Vitro System | Correlation with M25 Formation | Spearman Correlation Coefficient (r) |
|---|---|---|---|
| Midazolam 1'-Hydroxylation | Human Liver Microsomes | Positive | Not explicitly stated for M25 alone |
| Midazolam 1'-Hydroxylation | Primary Human Hepatocytes | Positive | Not explicitly stated for M25 alone |
| Plasma 4β-Hydroxycholesterol/Cholesterol Ratio | Primary Human Hepatocytes (n=14, non-infant) | Positive | 0.67 |
Pharmacokinetic Disposition and Circulatory Presence of Ibrutinib Metabolite M25
Identification as a Main Circulating Metabolite in Systemic Circulation
Following oral administration of ibrutinib (B1684441), M25 is consistently identified as one of the main circulating entities in human blood and plasma. janssenlabels.comnih.govresearchgate.netfda.govfda.govfda.gov Studies using radiolabeled ibrutinib have confirmed its presence alongside the parent drug and other major metabolites such as M21, M34, and the dihydrodiol metabolite (PCI-45227 or M37). nih.govresearchgate.netfda.govfda.govfda.gov The formation of M25 is a key part of one of the three major metabolic pathways for ibrutinib. nih.govresearchgate.net
Comparative Exposure Levels of Ibrutinib Metabolite M25 Relative to the Parent Drug and Other Metabolites
While the dihydrodiol metabolite, PCI-45227, is a primary active metabolite, data from mass balance studies have indicated that other metabolites, including M25, may also qualify as major metabolites when comparing their individual exposures to the total drug-related material in circulation. tga.gov.au Although the steady-state exposure of M25 is not definitively known, it is recognized as a main circulating metabolite. janssenlabels.com It's important to note that M25, along with metabolites M34 and M23, exhibits low to negligible activity towards BTK. janssenlabels.com In contrast, the active dihydrodiol metabolite (PCI-45227) has an inhibitory activity approximately 15 times lower than ibrutinib. tga.gov.auwvu.edu
Species-Specific Metabolite Profiling and Distribution in Preclinical Models versus Humans
Differences in the metabolic profiles of ibrutinib have been observed between preclinical animal models and humans. In rats, the main circulating entities were identified as M15, M5, and M37 (PCI-45227). fda.gov In contrast, human plasma contains M21, M25, M34, M37, and the unchanged parent drug as the primary circulating components. fda.govfda.gov Metabolites resulting from the piperidine (B6355638) ring opening pathway, which includes the formation of M25, M34, and others, account for just under 20% of the administered radioactive dose in male and female rats. europa.eu Despite these differences, the four main plasma metabolites identified in human mass balance studies, which include M25, are also present in animals. tga.gov.au
Contribution of this compound to Total Drug-Related Exposure
In human mass balance studies, M25, along with ibrutinib and other key metabolites (M21, M34, and PCI-45227), constitutes the main circulating moieties. fda.govfda.gov Together, ibrutinib and its active metabolite PCI-45227 account for less than 10% of the total radioactivity, highlighting the significant contribution of other metabolites like M25 to the total drug-related material in the systemic circulation. fda.govfda.govtga.gov.au
Biological Characterization and Activity Status of Ibrutinib Metabolite M25
Assessment of the Biological Activity Profile of Ibrutinib (B1684441) Metabolite M25
Ibrutinib metabolite M25, also identified as PCI-45741, is formed through the opening of the piperidine (B6355638) ring of ibrutinib, followed by oxidation to a carboxylic acid. nih.govnih.govtga.gov.au This metabolic transformation significantly alters the chemical structure of the parent compound. smolecule.com
While M25 is one of the main circulating metabolites of ibrutinib in humans, it is considered to be an inactive metabolite. bccancer.bc.caeuropa.eufda.gov Its formation is a result of the body's natural drug metabolism processes. smolecule.com Studies have shown a positive correlation between the formation of M25 in human hepatocytes and the activity of hepatic CYP3A, indicating that individuals with higher CYP3A activity may produce more of this metabolite. researchgate.netnih.gov
Key Research Findings on M25 Formation:
Enzymatic Pathway: The formation of M25 is primarily mediated by CYP3A4 and CYP3A5 enzymes. nih.govsmolecule.com
Linear Formation: In in vitro studies using human hepatocytes, the formation of M25 was observed to be linear over the incubation period. nih.gov
Correlation with CYP3A Activity: A study using human liver microsomes and hepatocytes demonstrated a positive correlation between the rate of M25 formation and midazolam 1'-hydroxylation, a marker of CYP3A activity. researchgate.netnih.gov
Gender Differences: While not statistically significant, some research suggests that the formation of M25 may be higher in hepatocytes from female donors compared to male donors. nih.gov
Table 1: Formation of Ibrutinib Metabolites in Human Hepatocytes from Male vs. Female Donors
| Metabolite | Fold Increase (Female vs. Male) |
| M37 | 1.6 |
| M34 | 1.8 |
| M25 | 2.1 |
Data from a study comparing metabolite formation in hepatocytes from male and female donors. The differences were not statistically significant. nih.gov
Comparative Analysis with the Biological Activity of Other Ibrutinib Metabolites (e.g., PCI-45227/M37)
In contrast to the inactive status of M25, the dihydrodiol metabolite, PCI-45227 (M37), is recognized as the primary active metabolite of ibrutinib. nih.govbccancer.bc.cadrugbank.com However, its inhibitory activity against BTK is significantly lower than that of the parent drug, ibrutinib. drugbank.commedchemexpress.com
Comparative Activity of Ibrutinib and its Metabolites:
Ibrutinib: A potent and irreversible inhibitor of BTK. bccancer.bc.caresearchgate.net
PCI-45227 (M37): This active metabolite has an inhibitory activity against BTK that is approximately 15 times lower than that of ibrutinib. nih.govdrugbank.commedchemexpress.com It is formed through epoxidation of the ethylene (B1197577) on the acryloyl moiety followed by hydrolysis. nih.gov
M25 and M34: Both are considered inactive metabolites. bccancer.bc.ca M34 is formed through the opening of the piperidine ring followed by reduction to an alcohol metabolite. nih.gov
Table 2: Comparative Inhibitory Activity against BTK
| Compound | Activity Status | Relative BTK Inhibition |
| Ibrutinib | Parent Drug (Active) | High |
| PCI-45227 (M37) | Active Metabolite | ~15-fold lower than Ibrutinib nih.govdrugbank.commedchemexpress.com |
| M25 | Inactive Metabolite | Inactive bccancer.bc.ca |
| M34 | Inactive Metabolite | Inactive bccancer.bc.ca |
Advanced Research Perspectives and Unexplored Avenues for Ibrutinib Metabolite M25
Refinement of Analytical Methodologies for Enhanced Quantitative Precision and Throughput
The accurate quantification of Ibrutinib (B1684441) metabolite M25 is crucial for understanding its pharmacokinetic profile and clinical relevance. Various analytical techniques have been employed for the detection of ibrutinib and its metabolites. ipinnovative.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary analytical tool for measuring M25 in biological matrices. europa.eunih.gov However, challenges in achieving optimal separation and sensitivity persist. One study noted the presence of multiple peaks in the M25 channel that were not adequately separated using their existing LC-MS/MS method, leading to the exclusion of M25 from that particular analysis. nih.gov This highlights the need for further refinement of chromatographic conditions to ensure the selective and accurate quantification of M25, free from interference from other metabolites or endogenous compounds.
Future research should focus on the development and validation of more robust and high-throughput LC-MS/MS methods. This could involve exploring different stationary phases, mobile phase compositions, and gradient elution programs to enhance chromatographic resolution. Additionally, the use of high-resolution mass spectrometry (HRMS) could provide increased specificity and aid in the structural elucidation of any co-eluting, isobaric interferences. The development of such improved analytical methodologies will be instrumental in obtaining more precise pharmacokinetic data for M25.
Deeper Elucidation of Specific Enzymatic Mechanisms and Isoform Contributions
The metabolism of ibrutinib is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the major contributors to its oxidation. nih.govsmolecule.comdrugbank.com The formation of M25 is a result of this enzymatic process. dovepress.comsmolecule.com
Research has shown a positive correlation between the formation of M25 and CYP3A activity in human hepatocytes. nih.gov Specifically, M25 formation was strongly correlated with CYP3A4 protein concentration. nih.gov However, the influence of CYP3A5 on M25 formation was not as clearly established. nih.gov Future studies should aim to precisely delineate the roles of CYP3A4, CYP3A5, and potentially other minor contributing enzymes in the generation of M25. This can be achieved through in vitro experiments using a panel of specific chemical inhibitors and recombinant human CYP isoforms. Understanding the precise enzymatic pathways will provide a clearer picture of the factors influencing inter-individual variability in M25 levels.
Comprehensive In Vitro-In Vivo Correlation Studies for Ibrutinib Metabolite M25 Formation and Disposition
Establishing a strong in vitro-in vivo correlation (IVIVC) is essential for predicting the in vivo behavior of a drug and its metabolites from in vitro data. For this compound, this involves correlating its formation in in vitro systems, such as human liver microsomes and hepatocytes, with its observed concentrations in clinical studies.
In vitro studies have demonstrated that the formation of M25 is linear over time in incubations with human hepatocytes. nih.gov Furthermore, a study correlating in vitro metabolite formation with an endogenous biomarker of hepatic CYP3A activity, the plasma 4β-hydroxycholesterol (4β-HC) to cholesterol ratio, found a significant correlation for M25 formation in non-infant donors. nih.govresearchgate.net Specifically, the Spearman correlation coefficient (r) was 0.67. nih.govresearchgate.net
These findings represent a crucial first step in building an IVIVC for M25. However, more comprehensive studies are needed. Future research should involve a larger number of human liver donors and aim to correlate the in vitro formation rates of M25 with in vivo pharmacokinetic data from patients treated with ibrutinib. This will help to validate the predictive power of in vitro models and improve our ability to anticipate the in vivo disposition of M25 in different patient populations.
Exploration of this compound as a Potential Biomarker for Metabolic Phenotyping or Drug-Drug Interactions
Given that the formation of M25 is closely linked to CYP3A4 activity, it holds potential as a biomarker for metabolic phenotyping. The significant inter-individual variability in CYP3A4 activity can lead to differences in ibrutinib exposure and, consequently, M25 levels.
The correlation observed between M25 formation and the 4β-HC/cholesterol ratio, an established endogenous biomarker for CYP3A activity, supports this concept. nih.govresearchgate.net This suggests that monitoring M25 levels could provide insights into an individual's CYP3A metabolic capacity.
Furthermore, M25 could serve as a sensitive biomarker for predicting and assessing drug-drug interactions (DDIs). Co-administration of ibrutinib with strong or moderate inhibitors of CYP3A4 can significantly increase ibrutinib exposure. fda.govnih.gov Monitoring changes in the ratio of M25 to the parent drug, ibrutinib, could offer a dynamic way to evaluate the impact of co-administered drugs on CYP3A4 activity in real-time. There are numerous known drug interactions with ibrutinib that could be investigated in this context. drugs.comdrugs.com
Future clinical studies should systematically evaluate the utility of M25 as a biomarker. This would involve measuring M25 levels in patients with known CYP3A4 genotypes and in DDI studies involving potent CYP3A4 inhibitors and inducers.
Investigation into Any Previously Unidentified Indirect Biological Roles or Modulatory Effects of this compound
While the primary focus of ibrutinib research has been on the parent drug and its active metabolite, the potential biological activities of other metabolites like M25 remain largely unexplored. Although M25 is considered to have low to negligible activity towards BTK, it is important to investigate other potential indirect biological roles. hres.ca
Ibrutinib itself has been shown to have immunomodulatory effects beyond its direct action on BTK, influencing T-cell function and the tumor microenvironment. nih.govfrontiersin.orgmdpi.com It is conceivable that M25, as one of the main circulating metabolites, could contribute to these or other off-target effects.
Q & A
(Basic) What experimental methodologies are used to identify and characterize Ibrutinib metabolite M25 in vitro?
To identify and characterize M25, researchers typically employ liquid chromatography-mass spectrometry (LC-MS/MS) with optimized parameters. For example:
- Chromatography : A Waters CSH C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase of ammonium acetate (pH 6.0) and acetonitrile in gradient mode.
- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode, capillary voltage of 3500 V, and nebulizer pressure of 35 psi.
- Incubation conditions : Rat liver microsomes (RLM, 0.5 mg/mL) with NADPH cofactor, Tris-HCl buffer (pH 7.4), and substrate concentrations (e.g., 20–200 μM) to ensure linear metabolic rates .
(Advanced) How are enzyme kinetics parameters (Km, Vmax) determined for M25 formation, and what do they signify?
Enzyme kinetics studies involve:
- Substrate concentration gradients : Testing ibrutinib at 10 concentrations (20–200 μM) in triplicate.
- Incubation time optimization : Ensuring linear metabolite formation (e.g., 30 minutes at 37°C).
- Data analysis : Using Michaelis-Menten plots to derive Km (substrate affinity) and Vmax (maximum reaction rate).
These parameters inform hepatic clearance predictions and inter-individual variability in M25 exposure due to CYP3A4/5 polymorphisms .
(Advanced) How does the pharmacological activity of M25 compare to Ibrutinib, and what assays are used to assess this?
While M25’s specific activity is not fully detailed in available studies, kinase inhibition assays are standard for metabolite evaluation. For example:
- BTK inhibition : Measure IC50 values using recombinant kinase domains.
- Selectivity profiling : Compare M25’s activity against off-target kinases (e.g., EGFR, LCK) via fluorescence polarization or radioactive ATP-binding assays.
Evidence shows that another metabolite, M37 (PCI-45227), has 15-fold lower BTK inhibition than ibrutinib, suggesting similar comparative studies are needed for M25 .
(Basic) What metabolic pathways are implicated in M25 formation, and how are they validated?
M25 is likely generated via oxidative metabolism mediated by CYP3A4/5, as evidenced by:
- Recombinant CYP assays : Incubating ibrutinib with individual CYP isoforms.
- Chemical inhibition : Using CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to block M25 formation.
Pathway validation requires structural elucidation using high-resolution MS/MS and comparison with synthetic standards .
(Advanced) How should researchers address contradictions in pharmacokinetic data for M25 across studies?
Contradictions (e.g., variability in plasma concentrations) are analyzed via:
- Meta-analysis frameworks : Pooling data from multiple trials using PRISMA guidelines, with quality assessment via tools like GRADE.
- Population pharmacokinetic (popPK) modeling : Integrating covariates (e.g., CYP3A5 genotype, hepatic function) to explain variability.
For example, popPK models combining data from global trials (PCYC-1118E, PCYC-1127-CA) can refine M25 exposure predictions in specific populations .
(Basic) What key sections should an Investigator’s Brochure (IB) include when reporting data on M25?
The IB must contain:
- Non-clinical data : M25’s pharmacokinetics (PK), enzyme kinetics, and toxicity profiles.
- Clinical data : Human PK, safety, and efficacy, with tables summarizing plasma concentrations and dose-response relationships.
- References : Peer-reviewed studies and regulatory guidelines (ICH E6(R2)) to ensure compliance.
Annual updates are mandatory to reflect new findings on M25’s safety or metabolism .
(Advanced) How can population pharmacokinetic (popPK) modeling optimize dosing strategies for M25 in diverse populations?
popPK models:
- Integrate covariates : Age, CYP3A4/5 genotype, and renal/hepatic function to predict M25 exposure (AUC, Cmax).
- Leverage sparse sampling : Use nonlinear mixed-effects modeling (NONMEM) to reduce patient burden.
For instance, popPK analyses of ibrutinib in Chinese patients with Waldenström macroglobulinemia combined data from global trials to validate dosing .
(Advanced) What experimental designs are recommended to study drug-drug interactions (DDIs) involving M25?
DDI studies should:
- Use human hepatocytes or RLMs : Co-incubate ibrutinib with CYP3A4 inhibitors (e.g., ritonavir) or inducers (e.g., rifampicin).
- Monitor metabolite ratios : Quantify changes in M25 formation rates to assess interaction magnitude.
- Clinical validation : Conduct crossover trials in healthy volunteers with and without interacting drugs .
(Basic) What quality control measures ensure reliability in metabolite identification studies for M25?
Critical steps include:
- Chromatographic purity : Use photodiode array (PDA) detectors to confirm peak homogeneity (angle < threshold).
- Blank controls : Include substrate (no enzyme) and enzyme (no substrate) blanks to rule out artifacts.
- Method validation : Assess intra-day/inter-day precision, accuracy, and limits of quantification .
(Advanced) How can researchers differentiate M25’s role in efficacy vs. toxicity using preclinical models?
Strategies include:
- Pharmacodynamic (PD) biomarkers : Measure BTK occupancy in B-cells via flow cytometry after administering M25.
- Toxicokinetic studies : Correlate M25 exposure with organ toxicity (e.g., hepatic enzymes, cytopenias) in rodent models.
- Knockout models : Use CYP3A4-deficient mice to isolate M25’s contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
